N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin

概要

説明

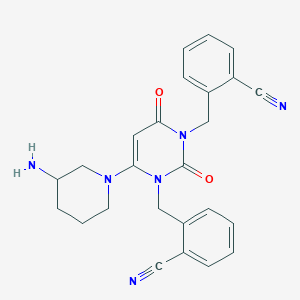

®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and benzonitrile groups, making it a subject of interest for chemists and researchers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling through methylene linkers to form the final compound. Common reagents used in these reactions include amines, nitriles, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently. These methods help in reducing reaction times and improving the overall efficiency of the synthesis.

化学反応の分析

Types of Reactions

®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

Dipeptidyl Peptidase-4 Inhibition

N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin functions as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels, thereby improving glycemic control in patients with type 2 diabetes .

Table 1: Mechanism of Action of DPP-4 Inhibitors

| Mechanism | Effect on Glucose Metabolism |

|---|---|

| Inhibition of DPP-4 | Increases incretin levels |

| Enhanced insulin secretion | Lowers blood glucose levels |

| Decreased glucagon secretion | Reduces hepatic glucose production |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of alogliptin and its derivatives in reducing HbA1c levels in patients with type 2 diabetes. A double-blind study involving drug-naïve patients showed significant reductions in HbA1c after treatment with alogliptin compared to placebo . The results indicated that both 12.5 mg and 25 mg doses were effective in achieving glycemic control without increasing the risk of hypoglycemia.

Table 2: Clinical Study Results on HbA1c Reduction

| Treatment Group | Change in HbA1c (%) | P-value |

|---|---|---|

| Placebo | -0.02 | - |

| Alogliptin 12.5 mg | -0.56 | <0.001 |

| Alogliptin 25 mg | -0.59 | <0.001 |

Safety Profile

The safety profile of this compound has been assessed through various clinical trials. The incidence of adverse events was similar across treatment groups, indicating that this compound is well tolerated by patients .

Table 3: Summary of Adverse Events in Clinical Trials

| Adverse Event | Incidence (%) (12.5 mg) | Incidence (%) (25 mg) | Incidence (%) (Placebo) |

|---|---|---|---|

| Any adverse event | 67.4 | 70.3 | - |

| Hypoglycemia | 1.5 | 3.0 | - |

Pediatric Applications

Research has also focused on the pharmacokinetics and pharmacodynamics of alogliptin in pediatric populations with type 2 diabetes, providing insights into appropriate dosing strategies for younger patients . The studies indicated that alogliptin is effective and safe for use in children aged 10 to 17 years.

Table 4: Pharmacokinetics in Pediatric Patients

| Age Group | Dose (mg) | Cmax (ng/mL) | Tmax (hours) |

|---|---|---|---|

| 10 to <14 years | 12.5 | X (to be filled) | Y (to be filled) |

| 14 to <18 years | 25 | X (to be filled) | Y (to be filled) |

Future Research Directions

Future research could explore the potential benefits of this compound beyond diabetes management, such as its role in metabolic syndrome and cardiovascular health due to its effects on insulin sensitivity and inflammation . Additionally, investigations into its long-term effects and interactions with other medications are warranted.

作用機序

The mechanism of action of ®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

類似化合物との比較

Similar Compounds

Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

Triazine Derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile stands out due to its unique combination of piperidine, pyrimidine, and benzonitrile groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is a metabolite of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for managing type 2 diabetes mellitus. This compound exhibits significant biological activity through its mechanism of action, which involves the inhibition of DPP-4, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This article explores the biological activity, pharmacodynamics, and clinical implications of this compound, supported by relevant data and case studies.

Alogliptin and its metabolite this compound function by selectively inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretins, which are crucial for insulin secretion and glucose homeostasis. The resultant increase in active GLP-1 levels enhances insulin secretion in response to meals while suppressing glucagon release, thereby reducing blood glucose levels.

Key Mechanisms:

- Inhibition of DPP-4 : Prevents degradation of incretins.

- Increased GLP-1 Levels : Enhances insulin secretion and decreases glucagon levels.

- Reduced Gastric Emptying : Contributes to satiety and reduced food intake.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Half-life | 21 hours |

| Bioavailability | Approximately 100% |

| Protein Binding | 20% |

| Volume of Distribution | 417 L |

| Renal Excretion | 76% (as unchanged drug) |

This compound exhibits minimal metabolism with only minor metabolites detected. The renal clearance indicates that a significant portion is excreted unchanged in urine, which is critical for understanding dosing regimens in patients with varying renal function.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Alogliptin in controlling blood glucose levels in patients with type 2 diabetes. A notable study involving drug-naïve patients showed significant reductions in HbA1c levels after treatment with Alogliptin compared to placebo:

| Treatment Group | Change in HbA1c (%) | Fasting Plasma Glucose Reduction (%) |

|---|---|---|

| 12.5 mg Alogliptin | -0.56 | Greater than placebo |

| 25 mg Alogliptin | -0.59 | Greater than placebo |

| Placebo | -0.02 | Baseline |

The results indicated that both dosages of Alogliptin significantly improved glycemic control without increasing the incidence of hypoglycemia, making it a viable option for many patients.

Case Studies

- Elderly Patients : A pooled analysis from phase 2 and 3 trials indicated that Alogliptin was effective and well-tolerated among elderly patients. Improvements in HbA1c were comparable to those observed in younger cohorts, suggesting that age does not significantly affect the drug's efficacy or safety profile .

- Combination Therapy : In cases where patients did not achieve adequate glycemic control with monotherapy, Alogliptin was effectively combined with other antidiabetic agents. This combination therapy approach has been shown to enhance overall glycemic control while maintaining a low risk of hypoglycemia .

Safety Profile

The safety profile of this compound is generally favorable. Clinical trials report low incidences of adverse effects, with hypoglycemia rates being significantly lower than those observed with other antidiabetic medications:

| Adverse Event | Incidence (%) |

|---|---|

| Hypoglycemia | 1.5 - 3.0 |

| Overall Adverse Events | 67.4 - 70.3 |

This low incidence of hypoglycemia is particularly beneficial for patients at risk for low blood sugar episodes.

特性

CAS番号 |

865759-10-0 |

|---|---|

分子式 |

C25H24N6O2 |

分子量 |

440.5 g/mol |

IUPAC名 |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C25H24N6O2/c26-13-18-6-1-3-8-20(18)15-30-23(29-11-5-10-22(28)17-29)12-24(32)31(25(30)33)16-21-9-4-2-7-19(21)14-27/h1-4,6-9,12,22H,5,10-11,15-17,28H2/t22-/m1/s1 |

InChIキー |

KVIRZRAVCGZEMX-JOCHJYFZSA-N |

SMILES |

C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N |

異性体SMILES |

C1C[C@H](CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N |

正規SMILES |

C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N |

外観 |

Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。